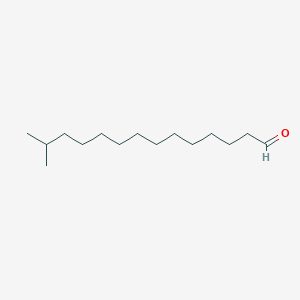

13-Methyltetradecanal

Description

Structure

3D Structure

Properties

CAS No. |

75853-51-9 |

|---|---|

Molecular Formula |

C15H30O |

Molecular Weight |

226.4 g/mol |

IUPAC Name |

13-methyltetradecanal |

InChI |

InChI=1S/C15H30O/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16/h14-15H,3-13H2,1-2H3 |

InChI Key |

KEKMLOYOUUVRDN-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCC=O |

Canonical SMILES |

CC(C)CCCCCCCCCCCC=O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 13 Methyltetradecanal

Distribution in Plant Kingdom

13-Methyltetradecanal has been detected in various parts of numerous plant species, contributing to their chemical profiles and, in some cases, their characteristic aromas. The isolation of this compound is typically achieved through the extraction of essential oils or volatile organic compounds (VOCs), followed by GC-MS analysis for identification and quantification.

Presence in Essential Oils from Zanthoxylum mantaro

While studies on the essential oils of Zanthoxylum mantaro have identified a rich and varied chemical composition, the presence of this compound has not been specifically reported in the available research. The essential oils of this plant are known to be dominated by monoterpenes such as α-thujone and β-thujone in the fruits, and germacrene D and E-nerolidol in the leaves. mdpi.com

Identification in Volatile Organic Compounds of Triclisia subcordata Leaves

Currently, there is no available scientific literature that specifically documents the presence of this compound in the volatile organic compounds of Triclisia subcordata leaves.

Detection in Sida rhombifolia Volatile Organic Compounds

The volatile organic compounds (VOCs) obtained from Sida rhombifolia L. have been found to contain this compound. nih.govnih.govresearchgate.net In a detailed analysis using gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS), this compound was identified as one of 73 volatile compounds. nih.gov It was present at a concentration of 1.40% of the total VOCs. nih.gov The major components in the VOCs were palmitic acid (21.56%), phytol (B49457) (7.02%), and 6,10,14-trimethyl-2-pentadecanone (6.30%). nih.gov

Contribution to Aroma Profiles in Fruits (e.g., Pear, Capsicum annuum)

This compound has been identified as a volatile compound contributing to the aroma profile of certain fruits. In 'Xinli No. 7' pears, this aldehyde was detected in untreated fruits, though it was not found in fruits treated with melatonin (B1676174) during storage. peerj.com Research on acidified chili peppers (Capsicum annuum) has also detected this compound, with higher concentrations observed in samples subjected to thermal processing, high-pressure processing, and the addition of sodium metabisulfite, suggesting a potential link to lipid oxidation. nih.govresearchgate.net

Table 1: Presence of this compound in Pear Aroma

| Treatment | Concentration (µg·kg⁻¹) |

| Untreated | 0.102 ± 0.012 |

| 50 µmol·L⁻¹ MT | ND |

| 100 µmol·L⁻¹ MT | ND |

| 150 µmol·L⁻¹ MT | ND |

| 200 µmol·L⁻¹ MT | ND |

| 250 µmol·L⁻¹ MT | ND |

| ND: Not Detected | |

| Source: peerj.com |

Identification in Other Plant Extracts (e.g., Alstonia scholaris, Woodfordia fruticosa, Sonchus maritimus, Conocarpus species)

The compound this compound has been identified in a variety of other plant extracts through GC-MS analysis.

Alstonia scholaris : Chloroform-based fractions of Alstonia scholaris extracts revealed the presence of this compound among other bioactive compounds. nih.govresearchgate.net

Woodfordia fruticosa : Methanolic extracts of the leaves and bark of Woodfordia fruticosa have been shown to contain this compound. researchgate.net

Sonchus maritimus : The leaves' aqueous extract of Sonchus maritimus was found to contain this compound. tjnpr.orgresearchgate.net

Conocarpus species : Essential oils from the leaves of Conocarpus erectus (green and silver varieties) and Conocarpus lancifolius all contained this compound, with varying percentages. mdpi.com

Table 2: Relative Abundance of this compound in Conocarpus Species Essential Oils

| Species | Relative Abundance (%) |

| Conocarpus erectus (green leaves) | 1.14 ± 0.07 |

| Conocarpus erectus (silver leaves) | 0.95 ± 0.05 |

| Conocarpus lancifolius | 0.81 ± 0.08 |

| Source: mdpi.com |

Occurrence in Animal Secretions and Tissues

This compound has also been identified in various animal-derived samples. In dairy beef round, the compound was detected in cooked samples, with the highest concentration found in oven-broiled meat, followed by microwave-cooked meat. kosfaj.orgnih.gov It was not detected in raw or sous-vide cooked samples. kosfaj.orgnih.gov This suggests that the formation of this compound in beef may be influenced by cooking methods.

Furthermore, studies have shown that this compound can be synthesized from 13-methyltetradecan-1-ol. asm.org It has also been identified in the starfish Protoreaster nodosus. mdpi.com

Table 3: Concentration of this compound in Cooked Dairy Beef Round (Area x 10⁵/g)

| Cooking Method | Concentration |

| Raw | 0.00 |

| Sous-vide | 0.00 |

| Oven-broiling | 0.07 |

| Microwave | 0.04 |

| Source: nih.gov |

Identification in Dufour Gland Contents of Formicine Ants (Cataglyphis bicolor group)

The Dufour gland secretions of formicine ants are complex chemical cocktails that play crucial roles in communication, defense, and trail marking. In the desert-dwelling ants of the Cataglyphis bicolor group, analysis of these secretions has revealed the presence of this compound among a host of other compounds. uzh.chresearchgate.net These ants, known for their remarkable navigation skills and ability to thrive in harsh desert environments, are difficult to distinguish morphologically. uzh.chuzh.chantwiki.org

Table 1: Selected Compounds Identified in the Dufour Gland of Cataglyphis bicolor Group Ants

| Compound Class | Example Compounds |

| Alkanes | Straight and branched-chain alkanes |

| Alkenes | Linear alkenes |

| Ketones | Various ketones |

| Aldehydes | This compound |

| Acetates | Various acetates |

| Esters | C22 to C28 esters |

This table is based on findings from studies on the Dufour gland contents of the Cataglyphis bicolor group. uzh.ch

Detection in Amniotic Fluid and Wool Volatiles of Sheep

The powerful bond between a ewe and her lamb, formed shortly after birth, is primarily mediated by olfactory cues. oup.comsun.ac.za Research into the semiochemicals involved in this neonatal recognition has led to the identification of this compound as a key volatile organic compound (VOC) in both the amniotic fluid and the wool of Döhne Merino lambs. oup.comcore.ac.uk

Scientists have characterized the complex blend of VOCs that constitute the lamb's individual scent profile, which the ewe learns to recognize. oup.comsun.ac.za Using techniques such as gas chromatography-mass spectrometry (GC-MS), a total of 133 volatile compounds have been identified from lamb wool. oup.comcore.ac.uk Among these, this compound is a consistently detected component. oup.comcore.ac.uk This compound, along with others, is believed to contribute to the unique olfactory signature that allows a ewe to distinguish her own offspring from others in the flock. oup.comsun.ac.za The amniotic fluid, which coats the lamb at birth, contains many of the same compounds found in the wool, suggesting it plays a role in the initial attraction of the ewe to her newborn. oup.com

Table 2: Selected Volatile Organic Compounds in Sheep Neonatal Recognition Cues

| Compound | Present in Amniotic Fluid | Present in Wool |

| This compound | ✓ | ✓ |

| Tridecane | ✓ | ✓ |

| Hexanal | ✓ | ✓ |

| Octanal | ✓ | ✓ |

| Dodecanal | ✓ | ✓ |

This table is compiled from research on volatile compounds in Döhne Merino lambs. oup.comsun.ac.zacore.ac.uk

Presence in Dairy Products (e.g., Dairy Beef Round, Fermented Cream)

This compound has been identified as a flavor and aroma compound in certain dairy products. Its presence is often linked to the microbial activity during fermentation or the breakdown of lipids.

In the context of meat, 12-methyltridecanal, a closely related compound, is recognized as a key component of beef flavor, originating from the plasmalogens in beef muscle. researchgate.net While not the primary focus, the analytical methods used to detect these compounds can also identify this compound. For instance, studies on microorganisms isolated from beef have noted the formation of branched-chain aldehydes, including 12-methyltetradecanal, following the hydrolysis of lipids. researchgate.net

Furthermore, this compound has been noted in the volatilome of "Suero Costeño," a traditional fermented cream from Colombia. mdpi.com This artisanal product, made from raw cow's milk, undergoes spontaneous fermentation by native microorganisms. mdpi.com The resulting complex flavor profile is due to a rich array of volatile compounds, including acids, alcohols, ketones, esters, and aldehydes. mdpi.com The presence of long-chain aliphatic aldehydes like this compound is considered part of the chemical identity of this fermented product. mdpi.com

Microbial Sources and Metabolic Association

The occurrence of this compound is not limited to higher organisms; it is also found as a metabolite in certain bacteria, particularly in myxobacteria, where it is associated with specific cellular processes and lipid profiles.

Association with Iso-Fatty Acid Profiles in Myxobacteria (Stigmatella aurantiaca, Myxococcus xanthus)

Myxobacteria are known for their complex social behaviors, including the formation of multicellular fruiting bodies upon starvation. Their cellular membranes are rich in iso-branched fatty acids (iso-FAs), which are crucial for these developmental processes. nih.govresearchgate.netresearcher.lifenih.gov

Studies on Myxococcus xanthus and Stigmatella aurantiaca have shown that iso-FAs are the dominant fatty acid family. researchgate.netnih.gov The primary iso-fatty acid is often 13-methyltetradecanoic acid (iso-15:0). researchgate.netnih.gov this compound has been identified as a specific metabolite that accumulates in the myxospores of Myxococcus xanthus during the formation of fruiting bodies. nih.govresearcher.lifevulcanchem.com This suggests a specialized role for this aldehyde in bacterial development and differentiation. vulcanchem.com It is believed to be derived from a precursor lipid, 1-O-(13-methyl-1-Z-tetradecenyl)-2-O-(13-methyltetradecanoyl)-glycero-3-phosphatidylethanolamine (VEPE). nih.govvulcanchem.com The biosynthesis of these iso-branched compounds is critical, as mutants with reduced levels of iso-FAs show delayed aggregation and poor spore formation. nih.gov

Table 3: Key Iso-Branched Compounds in Myxococcus xanthus Development

| Compound | Role/Observation |

| 13-Methyltetradecanoic acid (iso-15:0) | Major iso-fatty acid component. researchgate.netnih.gov |

| This compound | Accumulates specifically in myxospores. nih.govresearcher.lifevulcanchem.com |

| VEPE | Precursor to this compound. nih.govvulcanchem.com |

| TG-1 | An iso-branched triglyceride essential for development. nih.govvulcanchem.com |

Role in Microbial Fermentation Products (e.g., "Suero Costeño")

As mentioned previously, this compound is a component of the volatile profile of "Suero Costeño." mdpi.com The unique sensory characteristics of this fermented cream are a direct result of the metabolic activities of the diverse microbial community present in the raw milk. mdpi.com This community includes various strains of bacteria and yeasts, such as Lactobacillus, Streptococcus, and Enterococcus species. mdpi.com

Environmental and Industrial Presence

Beyond its natural occurrence in specific biological systems, this compound has also been detected in other contexts, including crude oil and as a potential component in industrial applications.

Analysis of crude oil has revealed the presence of a vast number of chemical constituents, including this compound. arpgweb.com While present in small concentrations, its detection in this complex mixture indicates its formation through geological or microbial processes over long periods. arpgweb.com

Industrially, aldehydes are important chemical intermediates. While specific large-scale industrial production of this compound is not widely documented, related processes like hydroformylation are used to produce aldehydes from olefins, which could potentially be a synthetic route. googleapis.com Furthermore, its presence in various natural products suggests potential, though not currently widespread, use in the fragrance and flavor industry. arpgweb.com

Detection in Crude Oil

This compound has been identified as a chemical constituent of crude oil. In a study evaluating the chemical composition of crude oil using gas chromatography (GC) coupled with a mass spectrometry (MS) detector, this compound was detected among numerous other organic compounds. biorxiv.org The analysis of the crude oil sample revealed the presence of this branched-chain aldehyde, which was identified by matching its mass spectrum with the reference spectra in the National Institute of Standards and Technology (NIST) database. biorxiv.org

The specific findings from the gas chromatography-mass spectrometry (GC-MS) analysis are detailed in the table below:

| Compound Name | Retention Time (minutes) | Peak Area (%) |

| This compound | 47.035 | 0.87 |

| Data from a GC-MS analysis of crude oil constituents. biorxiv.org |

This detection underscores the diverse and complex nature of crude oil, which comprises a vast array of hydrocarbon deposits and other organic materials, including aliphatic aldehydes. biorxiv.org The identification of this compound in this matrix is significant for understanding the complete chemical profile of crude oil.

Identification as a Volatile Organic Compound for Environmental Monitoring

This compound is classified as a Volatile Organic Compound (VOC), a group of carbon-based chemicals that readily evaporate at room temperature. mdpi.com VOCs are of significant interest in environmental monitoring due to their role as potential atmospheric pollutants and their presence in various environmental and biological systems. biorxiv.orgresearchgate.net

Research has identified this compound as a VOC in specific environmental contexts, highlighting its relevance for monitoring. For instance, a 2024 study on microplastic pollution identified (Z)-13-Methyltetradecanal as one of the volatile organic compounds found within the jellyfish Chrysaora chesapeakei in the Patuxent River, Maryland. mdpi.com This finding is significant as it links the compound to the environmental issue of microplastics, which can act as vectors for chemical contaminants in marine ecosystems. mdpi.com The identification was part of a broader analysis of microplastic VOCs using gas chromatography-mass spectrometry (GC-MS) techniques. mdpi.com

Furthermore, this compound has been detected as a VOC in other natural sources. A 2022 study investigating the volatile compounds of the marine sponge Petrosia ficiformis from the Adriatic Sea identified this compound. srce.hr The analysis, using headspace-solid phase microextraction (HS-SPME) followed by GC-MS, quantified its presence in the fresh sponge. srce.hr

The table below summarizes the detection of this compound as a VOC in these environmental and biological samples.

| Study Context | Sample Matrix | Compound Identified | Analytical Method |

| Microplastic Pollution | Jellyfish (Chrysaora chesapeakei) | (Z)-13-Methyltetradecanal | GC-MS |

| Marine Natural Products | Marine Sponge (Petrosia ficiformis) | This compound | HS-SPME-GC-MS |

| Summary of studies identifying this compound as a Volatile Organic Compound. mdpi.comsrce.hr |

The presence of branched-chain aldehydes like this compound as VOCs is also noted in food science, where they contribute to the aroma profiles of products such as dairy beef and fermented cream. nih.govmdpi.comkosfaj.org While not directly related to ambient environmental monitoring, this underscores the compound's volatility and its widespread occurrence in various organic matrices. The general class of aldehydes is monitored in the environment due to their potential to participate in photochemical reactions and act as irritants. epa.gov The ability to detect specific aldehydes, including branched-chain variants, is crucial for applications in environmental monitoring and disease diagnosis. biorxiv.org

Biosynthetic Pathways and Metabolic Transformations of 13 Methyltetradecanal

Pathways for Branched-Chain Fatty Acid and Aldehyde Synthesis

The formation of 13-methyltetradecanal stems from the synthesis of its corresponding fatty acid, 13-methyltetradecanoic acid. This process involves the utilization of specific precursors and a series of enzymatic reactions.

Role of Leucine (B10760876) and Isovaleryl-CoA as Precursors in Iso-Fatty Acid Biosynthesis

The biosynthesis of iso-fatty acids, which have a characteristic iso-branched structure, often begins with branched-chain amino acids. beilstein-journals.org Leucine, in particular, serves as a primary precursor for iso-odd fatty acids. nih.govfrontiersin.org Through a series of degradation reactions, leucine is converted into isovaleryl-CoA (IV-CoA). beilstein-journals.orgnih.gov This IV-CoA molecule then acts as a starter unit for the fatty acid synthase (FAS) system. beilstein-journals.org The FAS machinery elongates the isovaleryl-CoA primer through the sequential addition of two-carbon units derived from malonyl-CoA. beilstein-journals.org This elongation process ultimately leads to the formation of odd-numbered iso-fatty acids, such as 13-methyltetradecanoic acid (an iso-15:0 fatty acid). cdnsciencepub.comnih.gov

In the myxobacterium Myxococcus xanthus, the importance of leucine as a precursor for iso-fatty acids has been demonstrated. nih.gov Mutants unable to degrade leucine to isovaleryl-CoA show a reduced level of iso-fatty acids. nih.gov Feeding these mutants with isovaleric acid restores the normal fatty acid profile and development, highlighting the critical role of the leucine degradation pathway in providing the necessary building blocks for iso-fatty acid synthesis. nih.govresearchgate.net

| Precursor | Intermediate | Final Product (Example) |

| Leucine | Isovaleryl-CoA | 13-Methyltetradecanoic acid (iso-15:0) |

| Valine | Isobutyryl-CoA | 12-Methyltetradecanoic acid (anteiso-15:0) |

Involvement of α-Oxidation and β-Oxidation in Fatty Acid Metabolism

While β-oxidation is the primary pathway for the degradation of straight-chain fatty acids, the breakdown of branched-chain fatty acids can involve both α- and β-oxidation. libretexts.orgnih.gov In some organisms, α-oxidation plays a role in the metabolism of iso-fatty acids. nih.gov This process involves the removal of a single carbon from the carboxyl end of a fatty acid. wikipedia.org For instance, in the myxobacterium Stigmatella aurantiaca, it is suggested that α-oxidation contributes to the diversity of iso-fatty acids by shortening longer-chain iso-fatty acids to produce their shorter homologues. nih.gov

β-oxidation is also crucial in the metabolism of branched-chain fatty acids. After initial modifications, such as those carried out by α-oxidation to remove a branch point, the resulting fatty acid can often enter the β-oxidation pathway for complete degradation. libretexts.orgwikipedia.org In Pseudomonas resinovorans, when grown on 13-methyltetradecanoic acid, the resulting polyhydroxyalkanoate polymer is primarily composed of shorter 3-hydroxy-methyl-branched fatty acids, indicating that the initial substrate undergoes β-oxidation. nih.gov

Enzymatic Conversions Leading to Branched-Chain Aldehydes (e.g., from Sphinganine Derivatives)

The final step in the formation of this compound involves the reduction of its corresponding fatty acid, 13-methyltetradecanoic acid, or a derivative thereof. While the direct enzymatic conversion of 13-methyltetradecanoic acid to this compound is not extensively detailed in the provided context, the formation of long-chain aldehydes from lipid precursors is a known biological process. nih.gov

In Myxococcus xanthus, this compound has been identified as a metabolite that accumulates specifically during the formation of myxospores. nih.govvulcanchem.com It is believed to be derived from a complex ether lipid, 1-O-(13-methyl-1-Z-tetradecenyl)-2-O-(13-methyltetradecanoyl)-glycero-3-phosphatidylethanolamine (VEPE). nih.govvulcanchem.com This suggests a specialized enzymatic pathway that releases the aldehyde from this phospholipid precursor during cellular differentiation. vulcanchem.com More broadly, long-chain fatty aldehydes can be generated through the enzymatic breakdown of sphingolipids. nih.govresearchgate.net For example, sphingosine-1-phosphate lyase can cleave phosphorylated sphingoid bases to produce a fatty aldehyde and phosphoethanolamine. nih.govrhea-db.org

Regulation of Biosynthesis in Biological Systems

The production of this compound and other branched-chain fatty acids is a tightly regulated process, influenced by both genetic and environmental factors. This regulation ensures that the cell produces these compounds in the appropriate amounts and at the right times.

Gene Expression Analysis and Transcriptional Regulation in Fatty Acid Metabolism

The synthesis of fatty acids is controlled at the genetic level through the regulation of key enzymes in the biosynthetic pathways. nih.govnih.gov Transcription factors play a pivotal role in this process by binding to specific DNA sequences and either activating or repressing the expression of genes involved in fatty acid metabolism. nih.govresearchgate.net

Several families of transcription factors are known to regulate fatty acid metabolism, including:

Sterol Regulatory Element-Binding Proteins (SREBPs) : These proteins are key regulators of lipogenesis. nih.govportlandpress.com SREBP-1c, for instance, induces the expression of genes for fatty acid synthesis. portlandpress.com

Peroxisome Proliferator-Activated Receptors (PPARs) : These nuclear receptors are involved in sensing fatty acids and regulating the expression of genes related to their uptake and oxidation. nih.govfrontiersin.org

Fatty Acid-Responsive (FadR) regulators : In bacteria, FadR acts as a repressor of genes involved in fatty acid degradation. researchgate.net

Studies have shown that branched-chain fatty acids themselves can influence the expression of genes involved in their own metabolism. For example, in a hepatocyte cell line, 14-methylpentadecanoic acid (an iso-BCFA) was found to decrease the expression of the FASN gene (fatty acid synthase) and its transcriptional regulator SREBP1. portlandpress.com This suggests a potential feedback mechanism where the products of the pathway can downregulate their own synthesis. portlandpress.com

| Transcription Factor Family | General Function in Fatty Acid Metabolism |

| SREBPs | Primarily activate genes for fatty acid synthesis. nih.govportlandpress.com |

| PPARs | Sense fatty acids and regulate genes for their uptake and oxidation. nih.govfrontiersin.org |

| FadR (in bacteria) | Represses genes for fatty acid degradation. researchgate.net |

Influence of Environmental Factors on Metabolite Production (e.g., Temperature, Nutrient Availability)

Environmental conditions can significantly impact the production of fatty acids, including branched-chain fatty acids. numberanalytics.com Temperature and nutrient availability are two of the most influential factors.

Temperature: Many bacteria alter their membrane lipid composition in response to changes in temperature to maintain optimal membrane fluidity. researchgate.netfrontiersin.org A common adaptation to lower temperatures is to increase the proportion of unsaturated and/or branched-chain fatty acids, which have lower melting points. researchgate.netasm.org For example, some bacteria increase the ratio of anteiso- to iso-branched fatty acids at lower temperatures. researchgate.netasm.org In several marine bacteria, a decrease in temperature led to an increase in the unsaturation of straight-chain fatty acids and a shift from iso- to anteiso-branched fatty acids. researchgate.net

Nutrient Availability: The availability of nutrients is a critical determinant of fatty acid biosynthesis. nih.govnih.gov In environments with limited nutrients, microorganisms may alter their fatty acid composition to optimize nutrient uptake and utilization. numberanalytics.complos.org For instance, the availability of precursor amino acids like leucine directly impacts the synthesis of iso-fatty acids. frontiersin.org In Escherichia coli, fatty acid biosynthesis plays a central role in regulating cell size in response to nutrient availability, with cells being smaller when fatty acid synthesis is limited. nih.govnih.gov

The interplay between these environmental factors and the genetic regulatory networks ensures that the production of this compound and related compounds is finely tuned to the needs of the organism.

Metabolic Fate and Degradation Mechanisms

The metabolic journey of this compound, a branched-chain fatty aldehyde, involves specific enzymatic transformations that lead to its degradation or incorporation into more complex lipid structures. Its fate is closely tied to the metabolic needs of the organism, particularly in certain bacteria where it plays a role in developmental processes.

The degradation of this compound primarily proceeds through enzymatic oxidation, a common pathway for aldehydes in biological systems. This transformation converts the aldehyde functional group into a carboxylic acid, a reaction that is a critical step in fatty aldehyde metabolism.

As an aldehyde, this compound is susceptible to oxidation to its corresponding carboxylic acid, 13-methyltetradecanoic acid. vulcanchem.com This conversion is a key step in its catabolism. In biological systems, this oxidation is typically catalyzed by aldehyde dehydrogenase enzymes, which utilize cofactors like NAD+ to facilitate the reaction.

Another documented metabolic reaction involves the condensation of this compound with phosphoethanolamine. This enzymatic process results in the formation of 15-methylhexadecasphinganine 1-phosphate. rhea-db.org This reaction suggests a role for this compound as a building block in the biosynthesis of branched-chain sphingolipid-like molecules.

Table 1: Documented Enzymatic Reactions Involving this compound

| Reactant(s) | Enzyme Class (Probable) | Product(s) | Biological Context |

| This compound | Aldehyde Dehydrogenase | 13-Methyltetradecanoic acid | General fatty aldehyde catabolism vulcanchem.com |

| This compound, Phosphoethanolamine | Transferase/Synthase | 15-methylhexadecasphinganine 1-phosphate | Sphingolipid metabolism rhea-db.org |

This compound is not merely a transient catabolic product but a significant player in the broader landscape of lipid metabolism, especially in microbial systems. Research has identified it as a crucial metabolite in the life cycle of certain myxobacteria, such as Myxococcus xanthus. vulcanchem.comnih.gov

In Myxococcus xanthus, this compound specifically accumulates in myxospores during the process of fruiting body formation, indicating a specialized function in bacterial development and differentiation. vulcanchem.comnih.gov Iso-branched fatty acids and their derivatives, including this aldehyde, are critical for these developmental stages. vulcanchem.com Studies have shown that mutants of M. xanthus blocked in the biosynthesis of isovaleryl-CoA, a precursor for branched-chain fatty acids, have their normal development restored upon the addition of iso-branched lipids. vulcanchem.com

The compound is understood to be an intermediate in a developmentally regulated biosynthetic pathway. It is derived from a complex ether lipid, 1-O-(13-methyl-1-Z-tetradecenyl)-2-O-(13-methyltetradecanoyl)-glycero-3-phosphatidylethanolamine (VEPE). vulcanchem.comnih.gov Subsequently, it may serve as an intermediate in the synthesis of 1,2-di-(13-methyltetradecanoyl)-3-(13-methyltetradecyl)glycerol (TG-1), another complex lipid implicated in sporulation. vulcanchem.comnih.gov This positions this compound as a key node in the transformation of ether lipids to triglycerides containing branched-chain fatty acids during cellular differentiation in these bacteria. vulcanchem.com

Table 2: Role of this compound in Myxococcus xanthus Lipid Metabolism

| Precursor Compound | Intermediate Compound | Final Product (Postulated) | Metabolic Process |

| 1-O-(13-methyl-1-Z-tetradecenyl)-2-O-(13-methyltetradecanoyl)-glycero-3-phosphatidylethanolamine (VEPE) vulcanchem.comnih.gov | This compound vulcanchem.comnih.gov | 1,2-di-(13-methyltetradecanoyl)-3-(13-methyltetradecyl)glycerol (TG-1) vulcanchem.comnih.gov | Fruiting body formation and sporulation |

Ecological and Biological Significance of 13 Methyltetradecanal

Role in Semiochemical Communication

Semiochemicals are chemical substances that carry information between organisms. 13-Methyltetradecanal has been identified as a key player in this chemical dialogue across different species.

Contribution to Insect Chemical Communication

While research into the specific role of this compound in the Dufour gland secretions of ants is ongoing, the secretions themselves are known to be vital for communication. In many ant species, the Dufour gland produces a complex mixture of hydrocarbons, esters, and other compounds that are used for a variety of purposes, including trail marking, nestmate recognition, and signaling social status. researchgate.net The composition of these secretions can be highly species-specific, aiding in the prevention of interspecies conflict and the maintenance of colony cohesion. researchgate.net Although direct evidence linking this compound to these functions is still being gathered, its presence in the chemical profiles of some insects suggests a potential role in their intricate communication systems.

Involvement in Mammalian Recognition Signals

In mammals, this compound has been identified as a significant component of the neonatal recognition cue in sheep. core.ac.uksun.ac.za The strong bond that forms between a ewe and her lamb shortly after birth is critical for the lamb's survival, and this bond is primarily mediated by olfactory signals. oup.com The unique scent of a lamb, which allows the ewe to distinguish it from others in the flock, is composed of a complex blend of volatile organic compounds found in the lamb's wool. oup.com

Contribution to Biological Aroma and Flavor

Beyond its role in communication, this compound also contributes to the sensory experience of taste and smell in the human world, having been identified as a volatile compound in various fruits and food products.

Characterization as an Aroma Substance in Fruits and Food Products

Scientific analyses have detected this compound in a variety of natural sources, contributing to their unique aroma profiles. For instance, it has been identified as a volatile compound in the essential oils of Zanthoxylum mantaro fruits and leaves. nih.govmdpi.com This compound has also been found in pears, where its concentration can be influenced by post-harvest treatments. nih.govresearchgate.net Additionally, this compound has been identified in fresh lotus (B1177795) root, although its levels may change depending on the cooking method used. mdpi.com

Mechanisms of Aroma Production and Regulation in Biological Matrices

The production of this compound and other aroma compounds in biological systems is a complex process influenced by various factors. In fruits like pears, the biosynthesis of volatile compounds is closely linked to the ripening process, which is regulated by hormones such as ethylene. nih.gov Post-harvest treatments can alter the production of these aroma substances. For example, the application of exogenous melatonin (B1676174) on pears was found to inhibit the formation of this compound during cold storage. nih.govresearchgate.net

In myxobacteria, the biosynthesis of iso-fatty acids, which are precursors to branched-chain aldehydes like this compound, involves specific metabolic pathways. researchgate.net These pathways can be influenced by the availability of certain amino acids and the activity of specific enzymes. researchgate.net

Broader Biological Activity Contexts

Beyond its roles in communication and aroma, this compound has been identified in various plant extracts that exhibit a range of biological activities. It has been detected in the essential oils of Conocarpus species, which have shown antioxidant, antidiabetic, and antimicrobial potential. mdpi.com The compound was also found in extracts of Eranthemum pulchellum, a plant used in traditional medicine for its antimicrobial and antiseptic properties. thebioscan.com Furthermore, this compound has been identified as a component in extracts of Alstonia scholaris, a plant investigated for its potential anti-psoriatic activity. nih.gov It is important to note that the biological activities of these plant extracts are due to a complex mixture of compounds, and the specific contribution of this compound to these effects has not been individually determined.

Presence in Plants with Documented Bioactivities (e.g., Antioxidant, Antimicrobial in in vitro studies)

This compound is a fatty aldehyde that has been identified as a volatile or essential oil constituent in a variety of plant species. nih.govnist.gov While research on the specific bioactivities of the isolated compound is limited, its presence in plant extracts that exhibit notable antioxidant and antimicrobial properties in laboratory studies is well-documented. The bioactivity of these extracts is typically attributed to the synergistic effects of their complex chemical profiles, which include terpenes, flavonoids, and other aldehydes, rather than to a single compound.

Several studies have identified this compound as a component in plants that have demonstrated significant biological activities in vitro. For instance, the compound has been detected in the volatile organic compounds (VOCs) of Sida rhombifolia L., which showed moderate antioxidant properties. semanticscholar.org Similarly, it was found in the methanol (B129727) extract of Triclisia subcordata Oliv., a plant whose extract exhibited both antioxidant and antidiabetic activities. nanobioletters.com

The essential oils of Zanthoxylum mantaro leaves were found to contain this compound, and these oils displayed moderate antioxidant activity in an ABTS assay. nih.gov In the context of antimicrobial research, this aldehyde was identified in the tuber extract of Arisaema liemiana, which demonstrated antibacterial effects against several bacterial strains, including Staphylococcus aureus and Bacillus cereus. unal.edu.co Furthermore, it has been listed as a phytoconstituent in Woodfordia fruticosa leaf and flower extracts, which were investigated for their potential antibacterial properties through computational studies. researchgate.net

These findings suggest that while this compound is a recurring constituent in various botanicals, its role is intertwined with the complex mixture of phytochemicals unique to each plant. The documented antioxidant and antimicrobial activities belong to the total extracts, highlighting the collective contribution of all components.

Interactive Data Table: Plants Containing this compound with Documented Bioactivities

| Plant Species | Plant Part Used | Extract/Oil Type | Documented Bioactivity (in vitro) | Key Findings |

| Sida rhombifolia L. | Whole Plant | Volatile Organic Compounds (VOCs) | Antioxidant | The VOCs, containing 1.40% this compound, demonstrated moderate antioxidant properties. semanticscholar.org |

| Triclisia subcordata Oliv. | Not specified | Methanol Extract | Antioxidant, Antidiabetic | The extract, containing this compound, showed DPPH radical scavenging and ferric-reducing antioxidant power. nanobioletters.com |

| Zanthoxylum mantaro | Leaves | Essential Oil | Antioxidant | The leaf essential oil, containing this compound, exhibited moderate antioxidant activity in the ABTS assay. nih.gov |

| Arisaema liemiana | Tuber | Extract | Antibacterial | The tuber extract showed antibacterial activity against S. aureus, B. cereus, and other bacteria. unal.edu.co |

| Woodfordia fruticosa | Leaves and Flowers | Methanol and Petroleum Ether Extracts | Antibacterial (potential) | This compound was identified; the study focused on computational analysis of phytoconstituents for antibacterial properties. researchgate.net |

| Halymenia durvillei | Whole Plant | Ethanol Extract | Antibacterial (inferred) | The extract contains this compound; its main component, heptadecane, is reported to have antibacterial properties. nrct.go.th |

| Phragmites australis | Leaves | Extract | Antioxidant, Anti-inflammatory | The leaf extract showed moderate antioxidant activity and prominent anti-inflammatory effects. abap.co.in |

Advanced Analytical Methodologies for the Characterization of 13 Methyltetradecanal

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like 13-methyltetradecanal. nih.govnih.gov This powerful technique separates individual components of a mixture, which are then identified based on their unique mass spectra. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) for Volatile Profiling

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, non-invasive, and efficient extraction method for analyzing volatile compounds. frontiersin.orgnih.gov It involves the partitioning of analytes between the sample matrix and an extraction phase coated on a fiber, followed by thermal desorption of the concentrated analytes into the GC-MS system. frontiersin.org This technique is particularly valuable for creating a volatile fingerprint of a sample. frontiersin.orgnih.gov

The HS-SPME-GC-MS method has been successfully used to characterize the volatile profiles of various complex matrices, such as truffles, cheese, and whiskey. frontiersin.orgmdpi.comuta.edu For instance, in the analysis of truffles, an optimized HS-SPME protocol involved extracting volatiles from a homogenized sample at 50°C for 45 minutes. frontiersin.org Similarly, for analyzing surface-ripened cheeses, a Carboxen/PDMS fiber with an extraction temperature of 50°C and a time of 60 minutes was found to be optimal. mdpi.com In the study of whiskey, HS-SPME-GC-MS was employed to detect both flavor compounds derived from oak barrels and potential contaminants. uta.edu

GC-FID and GC-MS for Quantitative and Qualitative Analysis in Complex Mixtures

Both Gas Chromatography with Flame Ionization Detection (GC-FID) and GC-MS are instrumental in the analysis of fatty acid methyl esters (FAMEs), which can be derivatives of compounds like this compound. nih.govmdpi.comjppres.com While GC-FID is a robust technique for quantification, GC-MS provides the added advantage of mass spectrometric confirmation of the analytes, which is crucial when dealing with complex biological samples. nih.gov

Comparative studies have shown that GC-MS performs satisfactorily against GC-FID for the quantification of FAMEs. nih.gov GC-FID is a simpler technique often used for the routine analysis of fatty acids. jppres.com However, due to the high boiling points of fatty acids, derivatization to FAMEs is typically required to improve volatility and detection response. jppres.com In the analysis of marine mammal blubber, GC-MS was able to identify a greater number of unsaturated FAMEs compared to GC-FID. ijastnet.com

The chemical composition of essential oils from various plant species, which may contain this compound, is often determined using a combination of GC-MS and GC-FID. nih.gov For example, in the analysis of essential oils from Conocarpus species, the relative percentage of this compound was quantified. mdpi.com

Table 1: Quantitative Data for this compound in Conocarpus Species Essential Oils

| Species | Mean Percentage (%) | Standard Deviation (±) |

| C. lancifolius | 1.14 | 0.07 |

| C. erectus green | 0.95 | 0.05 |

| C. erectus silver | 0.81 | 0.08 |

Source: Comparative Metabolic Profiling and Biological Evaluation of Essential Oils from Conocarpus Species mdpi.com

Application of GC-MS in Phytochemical and Semiochemical Analysis

GC-MS is a widely used tool for the phytochemical analysis of plant extracts, enabling the identification of a wide range of bioactive compounds. nih.govnih.govekb.egnih.gov This technique has been instrumental in identifying this compound in various plant and biological sources.

For instance, GC-MS analysis of the essential oil from Lantana camara leaves identified this compound as a significant component. nih.govresearchgate.net Similarly, it was detected in the essential oils of Zanthoxylum mantaro leaves and fruits and in the volatile organic compounds of the marine sponge Petrosia ficiformis. nih.gov The analysis of Annona muricata leaf extract also revealed the presence of related aldehydes. gsconlinepress.com

The identification process in GC-MS involves matching the retention times and mass spectra of the unknown compounds with those in established databases like the National Institute of Standards and Technology (NIST) library. nih.gov

Table 2: Detection of this compound in Various Natural Sources by GC-MS

| Source | Compound Name | Retention Time (min) | Relative Abundance (%) | Molecular Weight | Molecular Formula | Reference |

| Lantana camara Leaf Oil | This compound | 29.60 | 12.27 | 226 | C15H30O | nih.gov |

| Zanthoxylum mantaro Leaf EO | This compound | - | 1.24 | - | C15H30O | nih.gov |

| Petrosia ficiformis (Fresh) | This compound | - | 0.40 (±0.11) | - | - |

Sample Preparation and Extraction Techniques for Biological Matrices

The effective extraction of this compound from its biological matrix is a critical first step before instrumental analysis. The choice of extraction method depends on the nature of the sample and the target compound.

Hydrodistillation for Essential Oil Isolation

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials. nih.govmdpi.commdpi.com This technique involves co-distilling the plant material with water; the volatile essential oils are carried over with the steam, condensed, and then separated from the water. nih.gov

This method has been successfully applied to isolate essential oils containing this compound from plants such as Conocarpus species and Zanthoxylum mantaro. nih.govmdpi.com In a typical procedure, 500 grams of plant leaves are subjected to hydrodistillation for several hours using a Clevenger-type apparatus. mdpi.com The resulting essential oil is then collected, dried, and stored for GC-MS analysis. mdpi.com

Solvent Extraction Methods for Phytochemical Analysis

Solvent extraction is a common technique for isolating phytochemicals from plant materials. nih.govarcjournals.orgnih.gov The choice of solvent is crucial, as different solvents will extract compounds of varying polarities. nih.gov A common approach is serial exhaustive extraction, which uses a sequence of solvents with increasing polarity, such as hexane (B92381) followed by methanol (B129727), to ensure a broad range of compounds are extracted. arcjournals.org

For the analysis of Lantana camara leaf oil, a Soxhlet extraction method was used with solvents like methanol, ethanol, or ethyl acetate. nih.gov The powdered leaf material is placed in a thimble and continuously extracted with the boiling solvent for several hours. nih.gov After extraction, the solvent is typically removed using a rotary evaporator to yield the concentrated extract. nih.gov Another method involves homogenizing the plant tissue in a solvent, followed by filtration and concentration. arcjournals.org

Complementary Chromatographic and Spectroscopic Approaches

While Gas Chromatography (GC) is often the primary tool for analyzing volatile aldehydes, High-Performance Liquid Chromatography (HPLC) serves as a powerful complementary technique, especially for analyzing their less volatile metabolites or for quantification in complex biological matrices. bohrium.comnih.gov A significant challenge in analyzing aldehydes with HPLC is their lack of a strong chromophore for UV detection and their inherent instability. bohrium.comspringernature.com To overcome this, chemical derivatization is almost always required. springernature.comacs.org

The derivatization process converts the aldehyde into a stable, detectable derivative. bohrium.com A widely used reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form 2,4-dinitrophenylhydrazone (DNPHo) derivatives. springernature.comufba.br These derivatives are readily analyzed by HPLC with UV detection. ufba.brmdpi.com This method has been successfully applied to determine trace volatile aldehydes isolated from the headspace of fish meat. ufba.br

For enhanced sensitivity, fluorescent derivatization reagents are employed. mdpi.com The Hantzsch reaction, using a reagent like cyclohexane-1,3-dione, can be used to create highly fluorescent derivatives of long-chain aldehydes. nih.govnih.govresearchgate.net This method, coupled with Reversed-Phase HPLC (RP-HPLC) and fluorescence detection, allows for the quantification of aldehydes in the picomolar range. nih.govnih.gov Research using tridecanal (B79276) (a C13 aldehyde) as a model compound demonstrated that different long-chain aldehyde derivatives could be well-resolved with a linear gradient elution by RP-HPLC. nih.gov

Below is a table summarizing various derivatization reagents and conditions used for the HPLC analysis of aldehydes.

| Derivatization Reagent | Target Aldehydes | Detection Method | Key Findings | Reference |

|---|---|---|---|---|

| 2,4-dinitrophenylhydrazine (DNPH) | Volatile aldehydes (formaldehyde, hexanal) | HPLC-UV | Allowed for quantification of aldehydes from fish headspace with detection limits in the low nmol/g range. | ufba.br |

| Cyclohexane-1,3-dione (CHD) | Long-chain aldehydes (Tridecanal, Heptadecanal) | RP-HPLC with Fluorescence | Enabled quantification in the picomolar range; resolved aldehydes with different chain lengths. | nih.govnih.gov |

| 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine | Endogenous fatty aldehydes | HPLC-Multiple Reaction Monitoring (MRM) | A highly sensitive strategy with detection limits of 0.1 to 1 pg/mL. Detected over 80 fatty aldehydes in biosamples. | acs.org |

| 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) | Long-chain fatty aldehydes | HPLC-ESI-QTOF MS | Forms stable derivatives that are easily separated by HPLC and detected by mass spectrometry. | springernature.com |

These HPLC-based methods provide robust and sensitive analytical options for quantifying this compound and its related metabolites in various biological and environmental samples. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including branched-chain aldehydes related to this compound. While mass spectrometry can provide a molecular weight and fragmentation pattern, NMR provides detailed information about the carbon-hydrogen framework, confirming connectivity and stereochemistry. tandfonline.com The analysis of both ¹H and ¹³C NMR spectra is crucial for full structural confirmation. tandfonline.com

In the ¹H NMR spectrum of a long-chain branched aldehyde, the aldehyde proton typically appears as a distinct triplet at approximately δ 9.74 ppm. tandfonline.com The protons on the carbon adjacent to the carbonyl group (α-protons) show a characteristic signal around δ 2.40 ppm. tandfonline.com The signals for the numerous methylene (B1212753) (-CH₂) groups in the long alkyl chain overlap in a complex multiplet region, typically between δ 1.16 and 1.65 ppm. tandfonline.com The methyl branches produce characteristic doublets or triplets at the upfield end of the spectrum (e.g., δ 0.82-0.84 ppm), with their specific chemical shift and splitting pattern providing information about their position on the chain. tandfonline.com

The ¹³C NMR spectrum is equally informative. The carbonyl carbon of the aldehyde is highly deshielded and appears at a characteristic chemical shift of around δ 202.9 ppm. tandfonline.com The carbons of the alkyl chain appear in the δ 11-44 ppm range, with specific shifts allowing for the assignment of each carbon in the structure. tandfonline.com

Research on the synthesis and characterization of potent odorants in cheese provides a direct example of using NMR for a closely related compound, 12-methyltetradecanal. tandfonline.com The spectral data obtained in this study are representative of what would be expected for this compound.

| Nucleus | Spectrum Type | Chemical Shift (δ ppm) | Description |

|---|---|---|---|

| ¹H NMR (400 MHz) | Proton | 9.74 (t, J = 2.0 Hz) | Aldehyde proton (-CHO) |

| 2.40 (dt, J = 7.2, 2.0 Hz) | Protons on C2 (α to carbonyl) | ||

| 1.16 - 1.65 (m) | Protons of the long methylene chain | ||

| 0.82 (d, J = 6.4 Hz) | Protons of the C12 methyl branch | ||

| ¹³C NMR (100 MHz) | Carbon | 202.95 | Carbonyl carbon (C1) |

| 43.92 | C2 (α to carbonyl) | ||

| 19.22 - 36.63 | Carbons of the alkyl chain | ||

| 11.40 | Carbon of the C12 methyl branch |

This detailed structural information from NMR is critical for confirming the identity of synthesized standards and for identifying unknown branched-chain aldehydes in natural extracts. tandfonline.comacs.org

Use of High-Performance Liquid Chromatography (HPLC) in Related Metabolite Analysis

Chemometric and Data Analysis for Complex Mixtures

The analysis of volatile profiles from animal studies, which can contain hundreds of compounds including this compound, generates vast and complex datasets. nih.govacs.org Chemometrics and advanced data analysis techniques are essential tools to manage, interpret, and extract meaningful biological information from this data. acs.orgmdpi.com These statistical methods facilitate the comparison of chemical profiles between different samples, such as different insect life stages or individuals, and help identify the specific compounds responsible for observed biological effects. openagrar.demdpi.com

When analyzing VOCs from insects or other biological sources using techniques like GC-MS, the resulting data matrix can be large, considering multiple variables (compounds) across numerous samples. mdpi.com Statistical analysis is crucial for data management and interpretation. mdpi.com For instance, in a study of volatile compounds from the brown marmorated stink bug, random forest analysis was used to reveal distinct chemical patterns among different life stages of the insect. openagrar.de This type of analysis can pinpoint which compounds, or combinations thereof, are characteristic of a specific developmental stage. openagrar.de

Multivariate statistical techniques are commonly applied to differentiate between groups. Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) is one such method used to investigate the chemical fingerprints that contribute to the flavor characteristics of various protein materials, including edible insects. nih.gov This modeling can identify source-specific volatile compounds. nih.gov

The general workflow involves several steps:

Data Acquisition: Collecting volatile profiles using methods like HS-SPME-GC-MS. nih.govmdpi.com

Data Preprocessing: This includes baseline correction, noise reduction, peak alignment, and normalization to prepare the raw data for statistical analysis.

Multivariate Analysis: Applying techniques like Principal Component Analysis (PCA) for an initial exploratory overview of the data, followed by supervised methods like OPLS-DA to maximize the separation between predefined classes and identify discriminating variables. nih.gov

Biomarker Identification: The models identify the specific volatile compounds (e.g., aldehydes, esters, alcohols) that contribute most significantly to the differences between sample groups. nih.gov

By linking the complex chemical profiles to biological observations, chemometrics provides a powerful approach to understanding the function of individual compounds like this compound within a complex semiochemical blend. nih.govacs.org

Synthetic Approaches for Research and Industrial Applications of 13 Methyltetradecanal

Chemical Synthesis Methodologies

The chemical synthesis of 13-methyltetradecanal and other branched-chain aldehydes relies on established organic chemistry reactions to construct the carbon skeleton and introduce the aldehyde functional group. These methods are crucial for producing the compound on a research scale and for creating analytical standards.

Total Synthesis Routes for Branched-Chain Aldehydes

A well-documented total synthesis route for this compound involves a multi-step process starting from more straightforward precursors. vulcanchem.comnih.gov A common and effective strategy is the use of a Grignard reaction to build the characteristic iso-branched carbon chain.

A representative synthesis is as follows:

Grignard Coupling: The process begins with the coupling of an ω-bromo-α-alkanol, such as 11-bromoundecan-1-ol, with a Grignard reagent prepared from 1-bromo-2-methylpropane. nih.govresearchgate.net This reaction, often catalyzed by a lithium tetrachlorocuprate complex, forms the C15 carbon backbone, yielding the precursor alcohol, 13-methyltetradecan-1-ol. nih.gov

Oxidation: The resulting primary alcohol is then oxidized to the target aldehyde, this compound. nih.gov This transformation can be achieved with high efficiency using reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) on a silica (B1680970) support in dichloromethane, a method reported to yield 91% of the final aldehyde. vulcanchem.comnih.govresearchgate.net

An alternative approach to constructing the carbon skeleton for the related C15 iso-fatty acid involves the Wittig reaction, where an undecanoic acid chain is elongated using isobutyraldehyde (B47883). While this specific example leads to the carboxylic acid, the underlying principle of carbon chain elongation is a fundamental strategy in the total synthesis of long-chain branched molecules.

| Synthesis Route Summary | Description | Key Reagents | Reference(s) |

| Grignard Coupling & Oxidation | A two-step process involving the formation of the C15 alcohol via a Grignard reaction, followed by oxidation to the aldehyde. | 1-bromo-2-methylpropane, 11-bromoundecan-1-ol, Lithium tetrachlorocuprate, 4-acetamido-TEMPO | vulcanchem.comnih.govresearchgate.net |

| Wittig Reaction (for related acid) | Elongation of a C11 acid chain with isobutyraldehyde to form the C15 backbone of the corresponding carboxylic acid. | Bromo-undecanoic acid ethyl ester-triphenylphosphonium salt, Sodium methoxide (B1231860), Isobutyraldehyde |

Stereoselective Synthesis of Enantiomers (if applicable to research)

The carbon at position 13 in this compound is a chiral center, meaning the compound can exist as two distinct enantiomers, (R)-13-methyltetradecanal and (S)-13-methyltetradecanal. While specific literature detailing the stereoselective synthesis of this compound enantiomers is not widely reported, established principles in asymmetric synthesis are applicable. For analogous chiral aldehydes, stereoselective methods are employed to control the three-dimensional arrangement of atoms. For instance, the synthesis of (S)-12-Methyltetradecanal, a close structural analog, was achieved via the ozonolysis of a chiral alkene precursor, demonstrating a method to introduce the aldehyde group while retaining a specific stereochemistry. tandfonline.com General strategies for achieving stereoselectivity in such syntheses often involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of molecules. acs.orgnih.gov

Practical Synthesis for Reference Standards and Research Scale Production

For analytical and research purposes, the availability of pure reference standards is essential. The synthesis of this compound for such applications has been explicitly documented. In a study identifying potent odorants in Gouda-type cheese, this compound was synthesized as a reference compound to confirm its identity via gas chromatography–olfactometry (GC-O). tandfonline.com The synthesis route employed was a Grignard coupling reaction followed by oxidation, highlighting this method's practicality for producing high-purity material on a research scale. tandfonline.com The high yield (91%) reported for the oxidation of 13-methyltetradecan-1-ol to the aldehyde further underscores the efficiency of this approach for generating research quantities of the compound. nih.govresearchgate.net

Derivatization Strategies for Analytical Purposes (e.g., to Fatty Acid Methyl Esters)

In analytical chemistry, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), native aldehydes can sometimes be challenging to analyze due to their reactivity. Therefore, derivatization into more stable and volatile compounds is a common strategy. researchgate.net

For this compound and its corresponding carboxylic acid (13-methyltetradecanoic acid), a standard derivatization method is the conversion to the fatty acid methyl ester (FAME), specifically methyl 13-methyltetradecanoate. larodan.comcaymanchem.com This is often achieved by treating a lipid extract or the isolated fatty acid with a reagent like boron trifluoride-methanol solution or sodium methoxide in anhydrous methanol (B129727). researchgate.netresearchgate.net The resulting FAME is more volatile and less polar than the corresponding carboxylic acid, leading to better chromatographic separation and more distinct mass spectral fragmentation patterns, which aids in its unambiguous identification and quantification. researchgate.net The FAME derivative, methyl 13-methyltetradecanoate, is a well-characterized compound used as an analytical standard in its own right. larodan.comcaymanchem.com

Biotechnological Production and Metabolic Engineering

As an alternative to chemical synthesis, which can involve hazardous reagents and expensive starting materials, biotechnological production using engineered microorganisms offers a promising and sustainable route for producing fatty aldehydes. frontiersin.orgnih.gov This approach leverages the cell's natural metabolic pathways, which can be modified to produce target molecules from simple carbon sources like glucose. Enzymes such as carboxylic acid reductases (CARs) are key tools in this field, as they can convert fatty acids directly into their corresponding aldehydes. researchgate.netmdpi.com

Engineered Yeast Strains for Fatty Acid-Derived Pheromone Production

While the specific production of this compound in engineered yeast has not been extensively detailed, the strategies for producing structurally similar fatty acid-derived molecules, such as insect pheromones, are well-established and directly applicable. frontiersin.orgnih.gov Yeasts, particularly Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, are powerful chassis organisms for this purpose. nih.govnih.gov

The metabolic engineering strategies typically involve several key modifications:

Increasing Precursor Supply: The native fatty acid synthesis pathway is often upregulated to increase the pool of precursors. This can be done by overexpressing key genes like acetyl-CoA carboxylase (ACC1) and fatty acid synthases (FAS1, FAS2). researchgate.net

Tailoring Chain Length: Fatty acid synthases can be engineered to produce specific chain lengths. For example, a single point mutation in the fatty acid synthase gene of Y. lipolytica was used to increase the production of C14 fatty acids by over eightfold, creating a "C14 platform strain." nih.gov

Introducing Heterologous Enzymes: To produce the final product, genes from other organisms (e.g., moths) are introduced. For C14 molecules, a fatty acyl-CoA reductase (FAR) is introduced to convert the tetradecanoyl-CoA into the corresponding fatty alcohol. nih.gov This alcohol is the direct precursor to the aldehyde and can be converted to it by endogenous or co-expressed alcohol oxidases. frontiersin.orgnih.gov

Optimizing Pathways: Further enhancements can include eliminating competing metabolic pathways that consume the precursor or degrade the product, and increasing the supply of necessary cofactors. nih.gov

Microbial Fermentation Strategies for Branched-Chain Metabolites

The industrial production of specialized chemical compounds like this compound is increasingly shifting towards sustainable and environmentally benign methods, with microbial fermentation emerging as a leading alternative to traditional chemical synthesis. aiche.orgnih.gov This bio-based approach leverages the metabolic machinery of microorganisms, which can be engineered to produce high-value branched-chain molecules from renewable feedstocks. doaj.org Strategies often focus on the synthesis of branched-chain fatty acids (BCFAs) as key precursors, which can then be converted to target aldehydes. nih.govresearchgate.net

Research has successfully demonstrated the feasibility of producing BCFAs and their derivatives in various microbial hosts, primarily by engineering their native metabolic pathways. The branched-chain amino acids (BCAAs) L-valine, L-leucine, and L-isoleucine are the fundamental building blocks in these biosynthetic routes. nih.govresearchgate.net Through metabolic pathways like the Ehrlich pathway, these amino acids are converted into branched-chain α-keto acids, which serve as primers for the fatty acid synthesis (FAS) system to build the carbon backbone of molecules like this compound. aiche.orgresearchgate.netresearchgate.net

Metabolic Engineering of Microbial Hosts

The rational engineering of microbial "cell factories" is central to achieving efficient production of branched-chain metabolites. Two of the most well-studied organisms for this purpose are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.

Escherichia coli : A significant challenge in engineering E. coli for BCFA production is the inherent competition with the highly efficient native pathway for straight-chain fatty acid (SCFA) synthesis. nih.gov Researchers have overcome this by identifying and resolving key metabolic bottlenecks. One successful strategy involved engineering protein lipoylation pathways to enhance the activity of 2-oxoacid dehydrogenases, which are crucial for BCFA synthesis. nih.gov This approach, combined with engineering the BCAA pathway to increase the pool of branched-chain α-ketoacid precursors, dramatically increased BCFA production. nih.gov These engineered strains could produce BCFAs constituting up to 85% of the total free fatty acids, demonstrating a significant shift from the cell's natural preference for SCFAs. nih.gov

Saccharomyces cerevisiae : As a robust and widely used industrial microorganism, S. cerevisiae is an attractive host for producing valuable chemicals. aiche.org To enhance the production of short branched-chain fatty acids (SBCFAs), scientists have employed combinatorial metabolic engineering to optimize the native Ehrlich pathway. researchgate.netnih.gov This multi-faceted approach includes overexpressing key pathway genes on the chromosome, deleting genes in competing metabolic pathways to redirect carbon flux, and engineering transporter proteins (like the ABC transporter Pdr12) to improve the secretion of the final product from the cell. researchgate.netnih.gov Such comprehensive engineering has led to more than a 30-fold increase in SBCFA titers compared to wild-type strains. researchgate.netnih.gov The oleaginous yeast Yarrowia lipolytica has also been engineered for producing insect pheromones due to its naturally high capacity for fatty acid synthesis. nih.gov

Research Findings in Engineered Fermentation

Detailed studies have quantified the success of these metabolic engineering strategies, providing a blueprint for the production of various branched-chain molecules. The data below summarizes key findings from efforts to engineer microbial hosts for enhanced production of BCFAs, the direct precursors to compounds like this compound.

| Host Organism | Genetic Strategy | Key Findings |

| Escherichia coli | Engineered protein lipoylation pathways and BCAA pathway enrichment. nih.gov | Produced 276 mg/L of BCFAs, comprising 85% of total free fatty acids. nih.gov |

| Escherichia coli | Combination of fatty acid and BCAA biosynthetic pathways. d-nb.info | Achieved production of 273 mg/L of fatty acid branched-chain esters (FABCEs). d-nb.info |

| Saccharomyces cerevisiae | Combinatorial overexpression of Ehrlich pathway genes, deletion of competing pathways, and overexpression of PDR12 transporter. researchgate.netnih.gov | Increased SBCFA production to 387.4 mg/L, a 31.2-fold improvement. researchgate.netnih.gov |

| Pichia pastoris | Introduction of fatty acid and BCAA biosynthetic pathways. d-nb.info | Produced 169 mg/L of FABCEs, demonstrating strategy universality. d-nb.info |

Direct Microbial Synthesis of Branched-Chain Aldehydes

While much of the research has focused on precursor synthesis, some microorganisms have been found to produce this compound and other branched-chain aldehydes directly. These findings open the door for simpler, one-step fermentation processes.

For instance, the bacterial endophyte Bacillus halotolerans, isolated from the medicinal plant Vernonia anthelmintica, was shown to synthesize this compound during fermentation in a nutrient broth medium. mdpi.com In other studies, rumen bacteria such as Ruminococcus albus have been shown to incorporate branched-chain precursors like isobutyrate to produce branched-chain 14- and 16-carbon fatty acids and aldehydes. nih.gov Further highlighting the role of fermentation, this compound has also been detected in fermented food products like chili peppers. researchgate.net A critical step in producing aldehydes from biosynthesized fatty acids is the use of a carboxylic acid reductase (CAR) enzyme, which has been successfully used to convert fatty acids into their corresponding aldehydes, including 12-methyltetradecanal. researchgate.net

| Microorganism | Product(s) | Key Findings |

| Bacillus halotolerans | This compound | The compound was identified as a metabolite synthesized during fermentation. mdpi.com |

| Ruminococcus albus | Branched-chain C14 and C16 fatty acids and aldehydes | Demonstrated incorporation of isobutyrate-1-C¹⁴ into cellular lipids, with 11% of the radioactivity found in branched-chain aldehydes. nih.gov |

| Fungal lipid extracts + CAR enzyme | 12-Methyltridecanal, 12-Methyltetradecanal | Lipase-hydrolyzed fatty acids were successfully converted to the corresponding aldehydes using a carboxylic acid reductase (CAR). researchgate.net |

These microbial fermentation strategies, underpinned by advanced metabolic engineering and the discovery of novel biosynthetic pathways, represent a powerful and sustainable platform for the industrial production of this compound and other high-value branched-chain metabolites.

Future Research Directions and Unexplored Avenues

Investigation of Receptor Interactions and Signaling Pathways in Biological Systems

The function of 13-methyltetradecanal as a semiochemical, particularly as an insect pheromone, necessitates its interaction with specific receptors to elicit a behavioral or physiological response. core.ac.uknih.gov The molecular details of these interactions and the subsequent intracellular signaling cascades are largely uncharacterized.

Key areas for future investigation include:

Odorant Receptor (OR) Identification: High-throughput screening of orphan ORs from relevant insect species using this compound as a ligand can identify the specific receptor(s).

Receptor-Ligand Binding Studies: Biophysical techniques such as surface plasmon resonance (SPR) and fluorescence-based assays can be employed to determine the binding affinity and specificity of this compound to its identified receptor(s).

Signal Transduction Pathway Mapping: Once a receptor is identified, downstream signaling components, such as G-proteins, adenylyl cyclases, and ion channels, can be investigated to map the entire signal transduction pathway from receptor activation to the neuronal response. nih.gov In non-insect systems where this aldehyde has been detected, such as the myxobacterium Myxococcus xanthus, research is needed to determine if it has a signaling role and to identify its potential receptors and downstream effects. researchgate.netthegoodscentscompany.com

Advanced Chemical Ecology Studies on Species-Specific Communication

This compound has been identified as a component of the complex chemical profiles of various organisms, including insects and sheep. core.ac.ukrsc.orgoup.com Its precise role in species-specific communication, however, often remains to be fully elucidated.

Future research directions in chemical ecology should include:

Behavioral Assays with Synthetic Compounds: Using pure, synthetic this compound in carefully designed behavioral experiments can definitively establish its function as an attractant, repellent, aggregation pheromone, or a modulator of other pheromone components.

Synergistic and Antagonistic Effects: Investigating how this compound interacts with other volatile organic compounds (VOCs) in a natural blend to create a species-specific signal. This involves testing the behavioral responses to the complete blend versus individual components and various sub-mixtures.

Ecological Context and Variability: Studying how the production and perception of this compound are influenced by ecological factors such as diet, season, and the presence of predators or competitors. For instance, temporal changes in the volatile profile of lamb wool, which includes this compound, suggest a dynamic role in ewe-lamb recognition. oup.com

Development of Sustainable Production Methods through Synthetic Biology

The chemical synthesis of long-chain branched aldehydes can be complex and costly. frontiersin.org Synthetic biology offers a promising alternative for the sustainable and cost-effective production of this compound.

Future research in this area should focus on:

Metabolic Engineering of Microbial Chassis: Engineering common microbial hosts like Escherichia coli or the yeast Saccharomyces cerevisiae to produce this compound. frontiersin.orgasm.org This would involve introducing the necessary biosynthetic genes (once identified) and optimizing metabolic pathways to enhance precursor supply and product yield.

Enzyme Engineering: Modifying the substrate specificity and catalytic efficiency of key biosynthetic enzymes, such as fatty acid reductases (FARs) and aldehyde-producing enzymes, to favor the production of this compound. researchgate.net

Fermentation Optimization: Developing and optimizing fermentation processes to maximize the production of this compound in bioreactors, including media composition, culture conditions, and product recovery methods.

Exploration of Non-Therapeutic Biotechnological Applications (e.g., Bio-flavorants, Bio-pesticides)

Beyond its role in chemical communication, this compound and related branched-chain aldehydes have potential for various biotechnological applications.

Unexplored avenues include:

Bio-flavorants: Methyl-branched aldehydes can impart desirable flavor characteristics, such as the "cooked meat and tallow" notes associated with 12-methyltridecanal. researchgate.netresearchgate.net The specific sensory properties of this compound should be evaluated to determine its potential as a novel bio-flavorant for the food industry.

Bio-pesticides: As a component of insect pheromone blends, this compound could be utilized in pest management strategies. frontiersin.org This could involve its use in monitoring traps, mating disruption, or "attract-and-kill" formulations, offering an environmentally friendly alternative to conventional insecticides. nih.gov

Other Industrial Applications: The high reactivity of the aldehyde group makes it a useful precursor for the synthesis of other chemicals. asm.org Research into the conversion of biologically produced this compound into other valuable compounds could open up new industrial applications.

Multi-Omics Approaches to Understand Systemic Roles of this compound

A holistic understanding of the role of this compound requires integrating data from various "omics" fields. nih.gov This systems-level approach can reveal complex interactions and regulatory networks that might be missed by more targeted studies.

Future research should employ:

Integrated Transcriptomics, Proteomics, and Metabolomics: Simultaneously analyzing the transcriptome, proteome, and metabolome of organisms or tissues that produce this compound. This can provide a comprehensive picture of the active biosynthetic pathways, their regulation, and the downstream effects of the compound.

Lipidomics: Detailed lipidomic analyses are crucial, as this compound is derived from fatty acid metabolism. researchgate.netresearchgate.net Profiling the changes in the lipidome, including the precursor 13-methyltetradecanoic acid, can provide insights into the metabolic flux towards aldehyde production.

Bioinformatic Integration: Developing and applying sophisticated bioinformatic tools to integrate and analyze large multi-omics datasets will be essential for constructing predictive models of this compound biosynthesis and function.

Q & A

Q. What frameworks support reproducible reporting of this compound research?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets in repositories (e.g., Zenodo) with detailed metadata, including synthesis protocols and analytical conditions. Use platforms like Electronic Lab Notebooks (ELNs) for real-time documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.